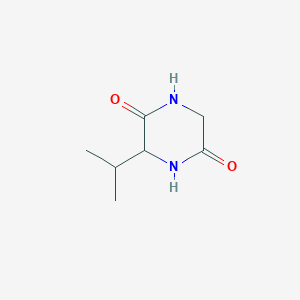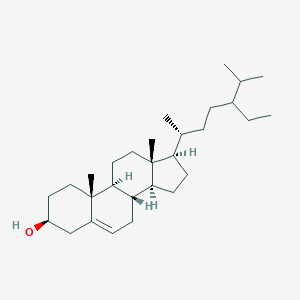
Ethyl 2-amino-5-(4-nitrophenyl)-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-5-(4-nitrophenyl)-1H-pyrrole-3-carboxylate, also known as ANQX, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. ANQX belongs to the class of pyrrole derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
Ethyl 2-amino-5-(4-nitrophenyl)-1H-pyrrole-3-carboxylate acts as a competitive antagonist of the AMPA receptor subtype, which is responsible for mediating fast excitatory neurotransmission in the brain. By blocking the activity of the AMPA receptor, this compound reduces the strength of synaptic transmission and plasticity, which can have significant effects on learning and memory processes.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on synaptic plasticity and learning and memory processes. In animal studies, this compound has been shown to impair spatial learning and memory, as well as reduce the expression of synaptic plasticity markers in the hippocampus. This compound has also been shown to have potential therapeutic effects in the treatment of neurological disorders such as epilepsy and stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Ethyl 2-amino-5-(4-nitrophenyl)-1H-pyrrole-3-carboxylate is its potency and selectivity for the AMPA receptor subtype. This makes it a valuable tool for studying the role of the AMPA receptor in synaptic plasticity and learning and memory processes. However, this compound also has some limitations, including its potential toxicity and the need for careful dosing in animal studies.
Direcciones Futuras
There are several potential future directions for research on Ethyl 2-amino-5-(4-nitrophenyl)-1H-pyrrole-3-carboxylate. One area of interest is the role of the AMPA receptor in neurological disorders such as Alzheimer's disease and schizophrenia. This compound could be used as a tool to study the effects of AMPA receptor dysfunction in these disorders and to develop new therapeutic approaches. Another area of interest is the development of new analogs of this compound with improved potency and selectivity for the AMPA receptor subtype. These analogs could have potential applications in the development of new drugs for neurological disorders.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-5-(4-nitrophenyl)-1H-pyrrole-3-carboxylate has been extensively studied for its potential applications in the field of neuroscience. It is a potent antagonist of the ionotropic glutamate receptor, which is involved in synaptic transmission and plasticity. This compound has been shown to selectively block the activity of the AMPA receptor subtype, which is important for learning and memory processes.
Propiedades
| 187724-88-5 | |
Fórmula molecular |
C13H13N3O4 |
Peso molecular |
275.26 g/mol |
Nombre IUPAC |
ethyl 2-amino-5-(4-nitrophenyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C13H13N3O4/c1-2-20-13(17)10-7-11(15-12(10)14)8-3-5-9(6-4-8)16(18)19/h3-7,15H,2,14H2,1H3 |
Clave InChI |
HAXXOPWEDLHULE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])N |
SMILES canónico |
CCOC(=O)C1=C(NC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])N |
Sinónimos |
1H-Pyrrole-3-carboxylic acid, 2-aMino-5-(4-nitrophenyl)-, ethyl ester |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














